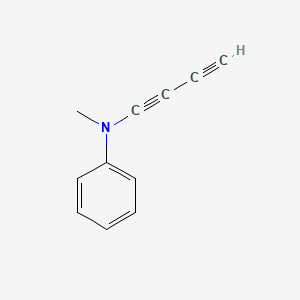
N-(Buta-1,3-diyn-1-yl)-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Buta-1,3-diyn-1-yl)-N-methylaniline is an organic compound characterized by the presence of a butadiyne group attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Buta-1,3-diyn-1-yl)-N-methylaniline typically involves the coupling of aniline derivatives with butadiyne precursors. One common method is the oxidative coupling of terminal alkynes using copper catalysts under mild conditions . This reaction can be carried out in the presence of oxygen or other oxidizing agents to facilitate the formation of the butadiyne linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(Buta-1,3-diyn-1-yl)-N-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized products.
Reduction: Reduction reactions can convert the butadiyne group into alkenes or alkanes.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of substituted aniline derivatives.
科学研究应用
N-(Buta-1,3-diyn-1-yl)-N-methylaniline has several scientific research applications, including:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism by which N-(Buta-1,3-diyn-1-yl)-N-methylaniline exerts its effects involves interactions with molecular targets and pathways specific to its structure. The butadiyne group can participate in various chemical reactions, while the aniline moiety can interact with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
1,4-Bis(trimethylsilyl)buta-1,3-diyne: A similar compound used in the synthesis of organic and organometallic structures.
Phenylbuta-1,3-diyn-1-yl derivatives: Compounds with similar butadiyne linkages but different substituents on the phenyl ring.
Uniqueness
N-(Buta-1,3-diyn-1-yl)-N-methylaniline is unique due to the presence of both the butadiyne and aniline moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
82505-80-4 |
|---|---|
分子式 |
C11H9N |
分子量 |
155.20 g/mol |
IUPAC 名称 |
N-buta-1,3-diynyl-N-methylaniline |
InChI |
InChI=1S/C11H9N/c1-3-4-10-12(2)11-8-6-5-7-9-11/h1,5-9H,2H3 |
InChI 键 |
ZEFDXNSOGOSVJD-UHFFFAOYSA-N |
规范 SMILES |
CN(C#CC#C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)

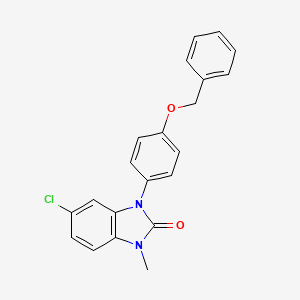
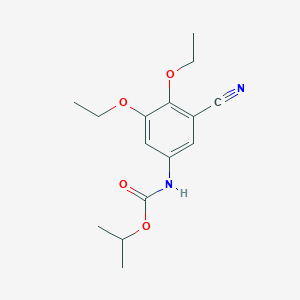
![Bis[(4-methoxyphenyl)ethynyl]mercury](/img/structure/B14428197.png)
![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)
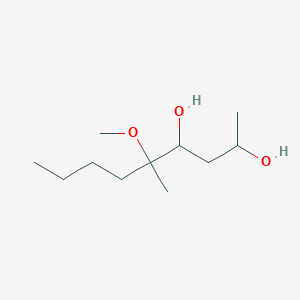
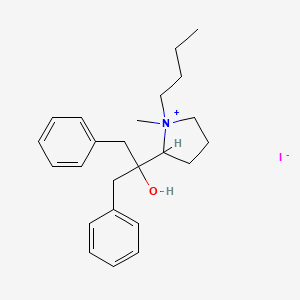

![Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-](/img/structure/B14428217.png)
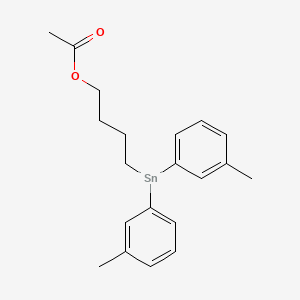
![9,10-Bis[(4-chlorophenyl)ethynyl]anthracene](/img/structure/B14428235.png)
